molecular formula C24H21NO4 B2873238 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid CAS No. 174213-78-6

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid

Cat. No. B2873238
CAS RN: 174213-78-6
M. Wt: 387.435
InChI Key: LBHWHSFAKSZFLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a phenylalanine derivative . It is also known by its IUPAC name (2S)-3-{4-[(tert-butoxycarbonyl)amino]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid .


Molecular Structure Analysis

The molecular formula of this compound is C29H30N2O6 . Its average mass is 502.558 Da and its monoisotopic mass is 502.210388 Da .

Scientific Research Applications

Enzyme-activated Surfactants for Carbon Nanotubes

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, related to the compound , have been utilized as surfactants for carbon nanotubes (CNTs). Their interactions with CNTs were modeled using quantum mechanical computations, leading to the development of enzymatically activated CNT surfactants. These surfactants create homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions, indicating a novel approach for the dispersion and application of CNTs in various scientific and technological fields (Cousins et al., 2009).

Synthesis of Oligomers from Neuraminic Acid Analogues

Research on N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids has led to the preparation of oligomers varying in length. These compounds demonstrate the chemical flexibility and utility of fluorenylmethoxycarbonyl-protected amino acids in synthesizing complex biological molecules, offering insights into the synthesis of biologically relevant oligomers (Gregar & Gervay-Hague, 2004).

Alternative to Phenolation of Aliphatic Hydroxyls

Phloretic acid, a naturally occurring phenolic compound, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, presenting an alternative to phenol. This research exemplifies how natural compounds can provide phenolic functionalities for the development of bio-based materials, illustrating the potential for sustainable material science applications (Trejo-Machin et al., 2017).

Modified Benzhydrylamine for Solid Phase Peptide Synthesis

A study on a modified benzhydrylamine derivative demonstrates its utility as a precursor for the C-terminal amide in Fmoc-based solid-phase peptide synthesis. This highlights the importance of developing novel reagents for peptide synthesis, expanding the toolbox for peptide chemists and researchers in the field of proteomics and drug development (Funakoshi et al., 1988).

Electroluminescent Conjugated Polyelectrolytes

Research into alternating copolymers based on polyfluorene, incorporating the fluorenylmethoxycarbonyl moiety, has led to the development of water-soluble blue-emitting conjugated polyelectrolytes. These materials show potential for use in electroluminescent devices, highlighting the application of fluorenylmethoxycarbonyl-related compounds in the development of advanced materials for optoelectronic applications (Huang et al., 2004).

properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-15(23(26)27)16-10-12-17(13-11-16)25-24(28)29-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,15,22H,14H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHWHSFAKSZFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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